molecular formula C16H24N2O5 B12717085 Acetamide, N-1-piperidinyl-2-(3,4,5-trimethoxyphenoxy)- CAS No. 116876-90-5

Acetamide, N-1-piperidinyl-2-(3,4,5-trimethoxyphenoxy)-

Cat. No.: B12717085
CAS No.: 116876-90-5
M. Wt: 324.37 g/mol
InChI Key: FKPJZKGKPHSKCU-UHFFFAOYSA-N
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Description

Acetamide, N-1-piperidinyl-2-(3,4,5-trimethoxyphenoxy)- is a chemical compound with the molecular formula C16H24N2O5 and a molecular weight of 324.37 g/mol . This compound is characterized by the presence of a piperidine ring and a trimethoxyphenoxy group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-1-piperidinyl-2-(3,4,5-trimethoxyphenoxy)- typically involves the reaction of 3,4,5-trimethoxyphenol with an appropriate acylating agent to form the intermediate compound. This intermediate is then reacted with piperidine under controlled conditions to yield the final product . The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-1-piperidinyl-2-(3,4,5-trimethoxyphenoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Acetamide, N-1-piperidinyl-2-(3,4,5-trimethoxyphenoxy)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, N-1-piperidinyl-2-(3,4,5-trimethoxyphenoxy)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-1-piperidinyl-2-(3,4,5-trimethoxyphenoxy)- is unique due to the presence of the trimethoxyphenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

116876-90-5

Molecular Formula

C16H24N2O5

Molecular Weight

324.37 g/mol

IUPAC Name

N-piperidin-1-yl-2-(3,4,5-trimethoxyphenoxy)acetamide

InChI

InChI=1S/C16H24N2O5/c1-20-13-9-12(10-14(21-2)16(13)22-3)23-11-15(19)17-18-7-5-4-6-8-18/h9-10H,4-8,11H2,1-3H3,(H,17,19)

InChI Key

FKPJZKGKPHSKCU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)OCC(=O)NN2CCCCC2

Origin of Product

United States

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